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molecular formula C8H9NO3 B8660842 5-Acetoxy-2-methoxypyridine

5-Acetoxy-2-methoxypyridine

Cat. No. B8660842
M. Wt: 167.16 g/mol
InChI Key: IXYKLQWDTIGNBA-UHFFFAOYSA-N
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Patent
US06133253

Procedure details

To 47.6 mL of boron trifluoride etherate (387 mmol, Aldrich) cooled to -10° C. under N2 was added 24 g (193mmol, Aldrich)) of 5-amino-2-methoxypyridine dissolved in 100 mL of dimethoxyethane. Then tert-butyl nitrite (20.2 mL, 193 mmol, Aldrich) was added at a rate which kept the temperature below 0° C. After 1 hour at -10° C. pentane (400 mL) was then added to the reaction mixture, the pentane solution was decanted, and the residue was washed with cold ether and dissolved in 200 mL of acetic anhydride. The resulting solution was heated to 100° C.±5° C. for 1 hour. The solvent was removed under vacuum, and the residue was suspended in saturated aqueous Na2CO3 (200 mL) and extracted with ethyl ether (3×200 mL). The ether solution was dried (MgSO4), the solvent was removed in vacuo, and the residue was chromatographed on silica gel, eluting with 95:5 to 80:20 hexane:ethyl acetate to give 7.3 (20.7%) g of the title compound. MS (CI/NH3) m/e: 168 (M+H)+, 185 (M+NH4)+. 1H NMR (CDCl3 300 MHz) δ 2.30 (s, 3H), 3.92 (s, 3H), 6.75 (d, J=9.0 Hz 1H), 7.35 (dd, J=2.5,9.0 1H), 7.95 (d, J=3.0 Hz 1H). Anal. calcd. for C8H9NO3C, 57.48 H, 5.43; N, 8.38. Found: C, 57.46 H, 5.40; N, 7.99.
Quantity
47.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.2 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
20.7%

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5][CH2:6][O:7][CH2:8][CH3:9].NC1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[N:15]C=1.N(OC(C)(C)C)=[O:20].CCCCC>C(COC)OC>[C:6]([O:7][C:8]1[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[N:15][CH:9]=1)(=[O:20])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
47.6 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Step Three
Name
Quantity
20.2 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CCCCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
the pentane solution was decanted
WASH
Type
WASH
Details
the residue was washed with cold ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 mL of acetic anhydride
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 100° C.±5° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 95:5 to 80:20 hexane

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20.7%
Name
Type
product
Smiles
C(C)(=O)OC=1C=CC(=NC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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